Product packaging for L-Cysteine, N-(2,4-dinitrophenyl)-(Cat. No.:CAS No. 35749-09-8)

L-Cysteine, N-(2,4-dinitrophenyl)-

Cat. No.: B3051748
CAS No.: 35749-09-8
M. Wt: 287.25 g/mol
InChI Key: UYGHSUIFEDCLQS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Cysteine, N-(2,4-dinitrophenyl)- is a useful research compound. Its molecular formula is C9H9N3O6S and its molecular weight is 287.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Cysteine, N-(2,4-dinitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cysteine, N-(2,4-dinitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O6S B3051748 L-Cysteine, N-(2,4-dinitrophenyl)- CAS No. 35749-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(2,4-dinitroanilino)-3-sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6S/c13-9(14)7(4-19)10-6-2-1-5(11(15)16)3-8(6)12(17)18/h1-3,7,10,19H,4H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGHSUIFEDCLQS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479052
Record name L-Cysteine, N-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35749-09-8
Record name L-Cysteine, N-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context in Amino Acid Sequence Determination

The mid-20th century marked a revolutionary period in biochemistry with the advent of methods to determine the primary structure of proteins. A significant breakthrough in this era was the development of a method for identifying the N-terminal amino acid of a polypeptide chain by Frederick Sanger. chemicalbook.comchemicalbook.com This work, which ultimately led to the sequencing of insulin (B600854) and a Nobel Prize for Sanger in 1958, utilized the reagent 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent. chemicalbook.comnih.gov

The reaction of FDNB with the free amino group of an amino acid under mildly alkaline conditions results in the formation of a stable N-(2,4-dinitrophenyl) derivative. nih.gov In the case of a protein, this reaction labels the N-terminal residue. Subsequent acid hydrolysis breaks the peptide bonds, leaving the N-terminal amino acid as its yellow-colored DNP-derivative, which can then be isolated and identified. chemicalbook.comnih.gov

When a cysteine residue was present at the N-terminus of a protein, its reaction with FDNB would yield N-(2,4-dinitrophenyl)-L-cysteine. The identification of this specific derivative would therefore signify the presence of cysteine at the beginning of the polypeptide chain. This method was a cornerstone in establishing that proteins had a defined and unique amino acid sequence, a fundamental concept in molecular biology. chemicalbook.comresearchgate.net

Significance in Protein Modification Studies

The chemical modification of proteins is a vital tool for probing their structure, function, and interactions. Cysteine, with its reactive thiol group, is a frequent target for such modifications. nih.gov While the thiol group is often the primary site of reaction for many cysteine-modifying reagents, the amino group can also be specifically targeted.

The introduction of the N-(2,4-dinitrophenyl) group onto a cysteine residue within a protein serves several purposes:

Probing Protein Structure: The bulky DNP group can be used as a probe to understand the local environment within a protein. Changes in the spectroscopic properties of the DNP-cysteine can indicate conformational changes in the protein.

Inhibitor Development: The DNP moiety has been incorporated into molecules designed to be inhibitors of specific enzymes. For instance, DNP-labeled peptide diazomethyl ketones have been used as inhibitors for cathepsin B and L-like proteases. nih.gov

Cross-linking and Conjugation: While the thiol group is more commonly used for conjugation, the amino group of cysteine can be selectively modified under certain conditions to attach labels or cross-linkers.

It is important to distinguish between N-derivatization and S-derivatization of cysteine. In many studies, the focus is on the unique reactivity of the thiol group, leading to S-(2,4-dinitrophenyl)-L-cysteine. However, the synthesis of N,S-di(2,4-DNP)-L-cysteine, where both the amino and thiol groups are modified, has been described, highlighting the possibility of targeting both sites. chemicalbook.com The selective modification of the amino group of cysteine, while leaving the thiol group free or to be reacted subsequently, allows for more complex protein engineering and the creation of bifunctional protein conjugates.

Role As a Reference Compound in Derivatization Chemistry

Preparation of N-(2,4-dinitrophenyl)-L-Cysteine

The synthesis of N-(2,4-dinitrophenyl)-L-cysteine is typically achieved through the reaction of L-cysteine with a suitable dinitrophenylating agent. The most common reagents for this purpose are 1-fluoro-2,4-dinitrobenzene (B121222) and 1-chloro-2,4-dinitrobenzene (B32670).

Reaction with 1-Fluoro-2,4-dinitrobenzene

1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, readily reacts with the free amino group of L-cysteine to form N-(2,4-dinitrophenyl)-L-cysteine. wikipedia.org This reaction, a nucleophilic aromatic substitution, is a cornerstone in protein chemistry for N-terminal amino acid analysis. The high reactivity of the fluorine atom facilitates its displacement by the nucleophilic amine. The reaction is typically carried out in a solution, and the resulting dinitrophenyl-amino acids are stable under acidic conditions, which allows for the subsequent hydrolysis of peptide bonds and the identification of the N-terminal residue. wikipedia.org

The general reaction involves dissolving L-cysteine and FDNB in a suitable solvent. The reaction conditions, such as pH and temperature, can influence the reaction's efficiency and specificity.

Table 1: Reaction components for the synthesis of N-(2,4-dinitrophenyl)-L-cysteine derivatives.

Reactant Role Reference
2,3-O-isopropylidene-d-ribofuranosylamine Starting material for synthesis of a related N-(2,4-dinitrophenyl) derivative nih.gov
1-Fluoro-2,4-dinitrobenzene (FDNB) Dinitrophenylating agent wikipedia.orgsigmaaldrich.com
Potassium carbonate Base chemicalbook.com
Phenyl 2,4-dinitrobenzenesulfonate Alternative dinitrophenylating agent chemicalbook.com

Reaction with 1-Chloro-2,4-dinitrobenzene

Similar to FDNB, 1-chloro-2,4-dinitrobenzene (CDNB) can also be used to synthesize N-(2,4-dinitrophenyl)-L-cysteine. Although the chloro-substituent is generally less reactive than the fluoro-substituent in nucleophilic aromatic substitution, the reaction still proceeds due to the activating effect of the two nitro groups on the benzene (B151609) ring. The reaction mechanism is analogous to that with FDNB, involving the nucleophilic attack of the amino group of L-cysteine on the carbon atom bearing the chlorine atom.

Derivatization of Peptides and Proteins with Dinitrophenyl Reagents

Dinitrophenyl reagents are not only used for the synthesis of individual amino acid derivatives but are also pivotal in the chemical modification of peptides and proteins to study their structure and function.

Reaction with Sulfhydryl Groups of Cysteine Residues

The sulfhydryl (thiol) group of cysteine residues within a peptide or protein is a potent nucleophile and can react with dinitrophenylating agents. This reaction is of particular interest as it allows for the specific labeling and investigation of cysteine-containing regions of proteins. Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) are known to react with cysteine residues, forming mixed disulfides. nih.gov While FDNB is primarily known for its reaction with N-terminal amines, it can also react with the sulfhydryl group of cysteine, leading to the formation of a stable thioether linkage. sigmaaldrich.com This modification can be used to probe the accessibility and reactivity of cysteine residues within a protein's three-dimensional structure.

Formation of Dinitrophenylated Adducts

The reaction of dinitrophenyl reagents with amino acids, peptides, or proteins results in the formation of dinitrophenylated (DNP) adducts. chemicalbook.com In the case of L-cysteine, both the N-terminal amino group and the side-chain sulfhydryl group can be dinitrophenylated, potentially leading to the formation of N,S-bis(2,4-dinitrophenyl)cysteine. chemicalbook.com The formation of these adducts introduces a chromophoric DNP group, which can be detected and quantified spectrophotometrically, aiding in analytical procedures. chemicalbook.com The stability of these adducts under specific conditions is crucial for their utility in techniques like protein sequencing and immunoassay development. wikipedia.orgnih.gov The formation of such adducts with cysteine residues has been shown to impact the biological function of proteins, for instance by affecting inducer binding parameters in repressor proteins. nih.gov

Table 2: Chemical Compounds and their Properties/Applications.

Compound Name CAS Number Application/Property Reference
1-Fluoro-2,4-dinitrobenzene 70-34-8 Reagent for N-terminal amino acid analysis (Sanger's reagent) wikipedia.orgsigmaaldrich.com
N,S-DI(2,4-DNP)-L-CYSTEINE 1655-62-5 Dinitrophenylated adduct of L-cysteine chemicalbook.com
1,5-Dichloro-2,4-dinitrobenzene Not specified Starting material in the synthesis of related dinitrobenzene compounds orgsyn.org
1-Chloro-2,6-dinitrobenzene Not specified Isomer of dinitrochlorobenzene orgsyn.org
2,4-dinitrophenol (B41442) Not specified A related dinitrophenyl compound nih.govresearchgate.net

Chromatographic Separation Methods

Chromatography, a cornerstone of analytical chemistry, offers a powerful means to separate complex mixtures. Various chromatographic techniques have been adapted and optimized for the analysis of N-(2,4-dinitrophenyl)-L-cysteine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of N-(2,4-dinitrophenyl) derivatives of amino acids due to its high resolution and sensitivity. The derivatization of L-cysteine with 2,4-dinitrofluorobenzene (DNFB) introduces the 2,4-dinitrophenyl (DNP) group, which has strong chromophoric properties, making it readily detectable by UV-Vis detectors. nih.gov

A common approach involves reacting the free amino group of an amino acid with DNFB in an alkaline medium to produce the N-DNP derivative. nih.gov This derivatization is crucial for enhancing the detectability of the analyte. The resulting N-(2,4-dinitrophenyl)-L-cysteine can then be effectively separated using HPLC systems. For instance, the enantiomeric resolution of various N-2,4-dinitrophenylated amino acids has been successfully achieved on naphthylethylcarbamate-beta-cyclodextrin bonded phases. nih.gov

While pre-column derivatization of the amino group of cysteine is common, post-column derivatization strategies are often employed for the specific detection of thiols. In this approach, the separation of the underivatized or partially derivatized cysteine occurs first on the HPLC column. Following separation, a reagent that specifically reacts with the thiol group is introduced into the mobile phase. This reaction produces a detectable product, allowing for the selective quantification of thiol-containing compounds.

Although not exclusively documented for N-(2,4-dinitrophenyl)-L-cysteine, the principle of post-column derivatization is widely applied for thiol detection. Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) are known to react with thiols to produce a colored product, which can be monitored spectrophotometrically. nih.gov This strategy can be adapted to detect the free thiol group in N-(2,4-dinitrophenyl)-L-cysteine after its separation by HPLC.

Reversed-phase liquid chromatography (RPLC) is a widely used HPLC mode. rsc.org The use of micellar mobile phases in RPLC, a technique known as micellar liquid chromatography (MLC), presents an alternative to traditional hydro-organic mobile phases. rsc.orgwikipedia.org Micellar solutions are formed by the aggregation of surfactant molecules above a certain concentration known as the critical micelle concentration. nih.gov These mobile phases can offer unique selectivity and are particularly useful for the separation of mixtures containing both charged and neutral solutes. wikipedia.org

The addition of micelles to the mobile phase introduces a third phase where analytes can partition, influencing their retention behavior. wikipedia.org While specific applications of MLC for the analysis of N-(2,4-dinitrophenyl)-L-cysteine are not extensively detailed in the literature, the principles of MLC suggest its potential utility. The technique has been successfully applied to the analysis of various pharmaceutical compounds and could be optimized for the separation of DNP-derivatized amino acids. wikipedia.org The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) or Brij-35 in the mobile phase can alter the partitioning of N-(2,4-dinitrophenyl)-L-cysteine between the stationary phase and the mobile phase, potentially leading to improved resolution from other sample components. rsc.org

Affinity Chromatography Techniques

Affinity chromatography is a powerful separation technique based on the specific, reversible binding interaction between a molecule and a ligand immobilized on a chromatographic matrix. While highly specific, its application is contingent on the availability of a suitable ligand that exhibits high affinity for the target molecule.

In the context of N-(2,4-dinitrophenyl)-L-cysteine, the application of affinity chromatography is not a commonly reported method for its direct purification or analysis. The development of an affinity chromatography method would necessitate a ligand that specifically recognizes the N-(2,4-dinitrophenyl) group or the cysteine moiety. While antibodies could be raised against the DNP hapten, this approach is more common in immunoassays rather than preparative or analytical chromatography for this specific compound. Dye-ligand affinity chromatography, using immobilized dyes like Cibacron Blue F3GA, has been employed for the purification of enzymes that bind nucleotide cofactors, but its direct applicability to a small molecule like N-(2,4-dinitrophenyl)-L-cysteine is not established. nih.gov

Paper and Column Chromatography Applications

Prior to the widespread adoption of HPLC, paper chromatography and column chromatography were instrumental in the separation of N-2:4-dinitrophenyl amino acids. nih.gov These techniques, while generally offering lower resolution and speed compared to HPLC, are still valuable for certain applications, particularly in educational settings or for initial sample cleanup.

In paper chromatography, a spot of the sample mixture is applied to a sheet of filter paper. The edge of the paper is then dipped in a solvent, which moves up the paper by capillary action, separating the components of the mixture based on their differential partitioning between the stationary paper phase and the mobile solvent phase. Studies from the mid-20th century successfully demonstrated the separation of various N-2:4-dinitrophenyl amino acids using this method. nih.gov

Column chromatography operates on a similar principle, but the stationary phase is packed into a vertical glass column. The sample is applied to the top of the column, and a solvent is passed through, eluting the components at different rates. This technique can be used for both analytical and preparative-scale separations of N-(2,4-dinitrophenyl)-L-cysteine from reaction mixtures or biological extracts.

Mass Spectrometric Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of molecules. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for the analysis of complex mixtures.

The mass spectrometric analysis of N-(2,4-dinitrophenyl)-L-cysteine would involve its ionization and the subsequent measurement of the mass-to-charge ratio (m/z) of the resulting ions. The molecular weight of N-(2,4-dinitrophenyl)-L-cysteine can be precisely determined, confirming its identity. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding a characteristic fragmentation pattern that provides structural information and enhances the specificity of detection.

While specific mass spectrometric studies focusing solely on N-(2,4-dinitrophenyl)-L-cysteine are not abundant, the principles of mass spectrometry are routinely applied to the analysis of L-cysteine and its various derivatives. nih.govnih.gov For instance, studies on the metabolism of L-cysteine have utilized capillary electrophoresis-time of flight mass spectrometry to identify novel metabolites. nih.govnih.gov These approaches can be directly adapted for the characterization of N-(2,4-dinitrophenyl)-L-cysteine, providing unambiguous identification and quantification at low levels.

Tandem Mass Spectrometry (MS/MS) for Peptide Adducts

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In the context of N-(2,4-dinitrophenyl)-L-cysteine, MS/MS is instrumental in identifying its adduction to peptides and proteins. The covalent modification of proteins by small organic chemicals, such as the precursor 2,4-dinitro-1-chlorobenzene, can lead to skin sensitization and allergic reactions. nih.gov Understanding which amino acid residues within a protein are targeted is crucial for elucidating the mechanisms of toxicity and allergenicity.

Researchers have utilized matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) to identify the specific amino acid residues on model proteins, such as human cytokeratin 14 and human cofilin, that are covalently modified by 2,4-dinitro-1-chlorobenzene. nih.gov These studies have revealed that the reactivity of the chemical is not random, but rather targets nucleophilic amino acids located in specific microenvironments within the three-dimensional structure of the protein that are conducive to reactivity. nih.gov This specificity has significant implications for the development of in vitro assays to predict the sensitization potential of new chemicals. nih.gov

The fragmentation patterns observed in the MS/MS spectra of peptides containing N-(2,4-dinitrophenyl)-L-cysteine provide definitive evidence of the modification and its location within the peptide sequence. This detailed structural information is invaluable for understanding the chemical basis of hapten-protein interactions.

Identification of Metabolites Containing Dinitrophenyl Groups

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical tool for identifying and quantifying metabolites of xenobiotics in biological samples. nih.govnih.gov In cases of exposure to 2,4-dinitrophenol (DNP), a compound related to the dinitrophenyl group in N-(2,4-dinitrophenyl)-L-cysteine, LC-MS/MS has been employed to analyze biological fluids for DNP and its metabolites. nih.gov

The analysis of postmortem blood, urine, gastric content, and bile has allowed for the determination of DNP and its known phase I metabolites, such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. nih.gov Furthermore, the tentative identification of phase II conjugated metabolites, including DNP glucuronide, DNP sulfate, and 2-amino-4-nitrophenol glucuronide, has been achieved based on their pseudomolecular ions, isotopic patterns, fragmentation patterns, and retention characteristics in LC-MS/MS analysis. nih.gov The ability to detect and identify these metabolites is crucial in clinical and forensic toxicology for diagnosing and understanding cases of poisoning. nih.gov

The general workflow for metabolite identification using LC-MS/MS involves separating the components of a complex mixture by liquid chromatography, followed by ionization and mass analysis. The mass spectrometer provides the mass-to-charge ratio of the parent ions, and subsequent fragmentation in an MS/MS experiment yields a characteristic fragmentation pattern that can be used to identify the structure of the metabolite. youtube.com

Spectrophotometric Detection and Quantification

Ultraviolet-Visible Spectroscopy of Dinitrophenyl Chromophores

The 2,4-dinitrophenyl (DNP) group is a strong chromophore, meaning it absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. rsc.org This property is extensively utilized for the detection and quantification of molecules containing this group, including N-(2,4-dinitrophenyl)-L-cysteine.

The UV-Vis absorption spectrum of a dinitrophenyl-containing compound provides a characteristic fingerprint. For instance, 2,4-dinitrophenol exhibits a maximum absorbance (λmax) at approximately 316 nm. researchgate.net The intensity of the absorbance at this wavelength is directly proportional to the concentration of the compound in the solution, a principle described by the Beer-Lambert law. This relationship forms the basis for quantitative spectrophotometric assays.

The introduction of the DNP group onto cysteine allows for the monitoring of reactions and the quantification of the resulting adduct. For example, the reaction of protein thiols with 2,4-dinitrophenyl [14C]cysteinyl disulfide can be followed spectrophotometrically by monitoring the release of the colored 2,4-dinitrothiophenolate anion. nih.gov

Derivative spectroscopy can also be employed to enhance the resolution of spectral features and to better distinguish between different aromatic amino acids and their modified forms. dayuenterprises.com The fourth derivative of a UV spectrum can reveal subtle shifts in the microenvironment of the chromophore, providing information about changes in protein conformation. dayuenterprises.com

Determination of Dissociation Constants for Analytical Method Development

The dissociation constant (pKa) is a fundamental physicochemical property of a molecule that describes its acidity or basicity. For N-(2,4-dinitrophenyl)-L-cysteine, the pKa values of its ionizable groups—the carboxylic acid, the amino group, and the thiol group (if not derivatized)—are critical for developing robust analytical methods.

The pKa of the thiol group of cysteine is particularly important as its nucleophilicity is pH-dependent. nih.gov The determination of pKa values can be achieved through various methods, including potentiometric titration and spectrophotometric analysis. In spectrophotometry, the change in the UV-Vis absorption spectrum of the molecule as a function of pH is monitored. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the ionizable group.

Knowledge of the pKa values is essential for optimizing analytical techniques such as liquid chromatography. The retention time of N-(2,4-dinitrophenyl)-L-cysteine on a reversed-phase HPLC column is highly dependent on its ionization state, which is controlled by the pH of the mobile phase. By adjusting the pH relative to the pKa values of the analyte, one can achieve optimal separation from other components in a mixture.

Applications in Biochemical Mechanism Elucidation

Probing Enzyme Active Site Structures

The reactivity of the thiol group in cysteine residues makes them frequent targets for chemical modification studies aimed at identifying key components of enzyme active sites.

The reagent 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) reacts with nucleophilic residues in proteins, most notably the thiol group of cysteine, to form stable S-dinitrophenyl (S-DNP) derivatives. This reaction has been instrumental in identifying essential cysteine residues within the active sites of various enzymes.

For instance, studies on rabbit muscle aldolase (B8822740) have shown that the enzyme possesses multiple classes of reactive cysteine residues. Treatment with FDNB leads to the rapid dinitrophenylation of a specific number of these thiols, which is directly correlated with a loss of enzymatic activity. Similarly, research on transaldolase from Candida utilis revealed that its inactivation by FDNB is due to the modification of a single cysteine residue per molecule of enzyme. The reaction with FDNB allowed researchers to pinpoint this specific cysteine as being crucial for the enzyme's catalytic function. In the case of glyceraldehyde-3-phosphate dehydrogenase, the four cysteine residues in the active center were shown to be highly reactive towards FDNB.

The process of dinitrophenylation serves not only to identify reactive residues but also to understand the mechanism of enzyme inactivation. By modifying specific amino acids and observing the resultant change in activity, researchers can infer the role of those residues in catalysis or substrate binding.

The inactivation of rabbit muscle aldolase by FDNB provides a clear example. The modification of the most reactive thiol groups by the dinitrophenyl group prevents the enzyme from carrying out its normal catalytic function, demonstrating that these specific cysteine residues are indispensable. The stoichiometry of the reaction—that is, the number of DNP groups incorporated per enzyme molecule to achieve full inactivation—provides strong evidence for the number of cysteine residues directly involved in the active site's operation. For transaldolase, the finding that modification of one cysteine residue leads to complete inactivation strongly suggests that this residue is at the heart of the enzyme's catalytic machinery.

Table 1: Reactive Cysteine Residues Identified by Dinitrophenylation in Various Enzymes

Enzyme Source Number of Reactive Cysteines Identified Effect of Dinitrophenylation
Aldolase Rabbit Muscle ~8 out of 32 total cysteines Loss of enzymatic activity
Transaldolase Candida utilis 1 per enzyme molecule Complete inactivation
Glyceraldehyde-3-phosphate Dehydrogenase Rabbit Muscle 4 in the active center Modification of active site

Studies on Protein Conformation and Accessibility

The reactivity of a cysteine residue is highly dependent on its local microenvironment within the three-dimensional structure of a protein. This principle is exploited to study protein conformation and the accessibility of specific residues to the surrounding solvent.

The rate and extent to which cysteine residues react with reagents like FDNB can provide valuable information about a protein's folding and structure. Cysteine residues that are buried within the protein's core are generally inaccessible and will not react, whereas those on the surface are more likely to be modified. The differential reactivity of cysteine thiols can thus be used to map the surface topology of a protein.

Furthermore, the introduction of the bulky and chromophoric DNP group can be monitored spectrophotometrically, allowing for real-time analysis of the modification reaction. This technique helps in distinguishing between different cysteine populations based on their reactivity, which in turn reflects their structural roles—whether they are part of a flexible loop, a rigid domain, or an active site.

The reaction of FDNB with amino acids, pioneered by Frederick Sanger, is a classical method for N-terminal amino acid analysis and for the quantitative determination of amino acid composition in protein hydrolysates. When a protein is hydrolyzed into its constituent amino acids, FDNB can be used to label the free amino groups.

In the case of cysteine, both the N-terminal alpha-amino group and the side-chain thiol group can potentially react. However, under specific reaction conditions, the N-terminal amino group is preferentially labeled. After hydrolysis of the dinitrophenylated protein, the resulting DNP-amino acids can be separated and quantified chromatographically. This method allows for the determination of the amount of specific amino acids, including cysteine (as its DNP derivative), present in the original protein sample. This quantitative analysis is crucial for characterizing proteins and verifying their composition. nih.gov

Research on Thiol Metabolism Pathways

Thiol-containing molecules, such as cysteine and the tripeptide glutathione (B108866), are central to cellular detoxification and redox regulation. S-substituted cysteine derivatives are key intermediates in these pathways. The compound S-(2,4-dinitrophenyl)glutathione, formed from the reaction of glutathione with 1-chloro-2,4-dinitrobenzene (B32670) (a related dinitrophenylating agent), is an important substrate for studying the ATP-dependent transporters involved in cellular detoxification, such as the multidrug resistance-associated proteins (MRPs).

Studies on the transport of S-(2,4-dinitrophenyl)glutathione (GS-DNP) in rat liver plasma membrane vesicles have revealed that this process is dependent on ATP and involves reactive thiol groups within the transporter protein itself. The inactivation of this transport activity by thiol-modifying reagents, and its protection by the substrate GS-DNP, suggests that cysteine residues are located near the transporter's active site. This line of research, using dinitrophenylated thiol compounds, is vital for understanding the mechanisms by which cells export toxins and metabolic byproducts, a key aspect of thiol metabolism. nih.gov

Analysis of Cysteine and Methionine Metabolism in Model Organisms (e.g., Mycobacterium tuberculosis)

The sulfur-containing amino acids cysteine and methionine are central to the physiology of Mycobacterium tuberculosis. They are not only essential building blocks for protein synthesis but also precursors to vital metabolites that play a role in redox homeostasis and virulence. The study of the metabolic pathways that synthesize and interconvert these amino acids is therefore of paramount importance in understanding the bacterium's ability to persist within a host.

The use of L-Cysteine, N-(2,4-dinitrophenyl)- and similar derivatizing agents allows for the sensitive detection and quantification of these amino acids and their metabolic products. The 2,4-dinitrophenyl (DNP) group is chromophoric, meaning it absorbs light at a specific wavelength, which facilitates its detection in complex biological samples. In a typical experimental setup, mycobacterial cells are cultured under specific conditions, and their metabolic processes are then quenched. The cellular components are extracted, and the amino acids are derivatized with a reagent like 1-fluoro-2,4-dinitrobenzene (FDNB), which reacts with the amino group of cysteine and other amino acids to form N-(2,4-dinitrophenyl) derivatives.

These DNP-amino acids can then be separated and quantified using techniques such as high-performance liquid chromatography (HPLC). By comparing the profiles of these derivatized amino acids from bacteria grown under different conditions (e.g., with and without specific nutrients or inhibitors), researchers can deduce the flow of metabolites through the cysteine and methionine pathways. For instance, a study might investigate how M. tuberculosis adapts its sulfur metabolism in response to oxidative stress, a condition it frequently encounters within the host's immune cells.

While direct studies utilizing L-Cysteine, N-(2,4-dinitrophenyl)- specifically for the comprehensive analysis of cysteine and methionine metabolism in M. tuberculosis are not extensively detailed in publicly available literature, the principle of using dinitrophenylated amino acids for such analyses is a well-established biochemical technique. wikipedia.org The application of such methods provides valuable data on the activity of key enzymes in these pathways and how they are regulated.

Detection of Metabolic Intermediates

Beyond the analysis of the primary amino acids, L-Cysteine, N-(2,4-dinitrophenyl)- and related compounds are instrumental in the detection of metabolic intermediates. Metabolic pathways are a series of enzymatic reactions that convert one molecule into another. Identifying and quantifying the transient molecules, or intermediates, in these pathways is crucial for a complete understanding of the metabolic network.

Derivatization with reagents that introduce a DNP group is a powerful strategy for detecting otherwise hard-to-measure intermediates. For example, keto-acids, which are common intermediates in amino acid metabolism, can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable dinitrophenylhydrazone, which is brightly colored and can be easily detected and quantified by spectrophotometry or HPLC. nih.gov

In the context of M. tuberculosis, this approach can be used to trace the flow of carbon and sulfur through the cysteine and methionine metabolic networks. For example, by supplying the bacteria with a labeled substrate (e.g., containing a heavy isotope of sulfur), researchers can follow the label as it is incorporated into various intermediates and final products. Derivatization of these labeled molecules with a DNP-containing reagent allows for their sensitive detection and provides a detailed picture of the metabolic flux.

This level of detailed metabolic analysis is critical for identifying potential drug targets. If a particular enzyme in the cysteine or methionine pathway is found to be essential for the survival of M. tuberculosis, and its inhibition leads to the accumulation of a toxic intermediate, then this enzyme becomes an attractive target for the development of new anti-tuberculosis drugs. The ability to detect and quantify these intermediates using derivatization techniques is therefore a key component of modern drug discovery efforts.

Emerging Research Areas and Future Perspectives

Development of Next-Generation Dinitrophenyl-Based Probes

The foundational principle of using the 2,4-dinitrophenyl (DNP) group as a chemical tag for reactive biomolecules is being reimagined to create advanced probes with superior analytical capabilities. The development is centered on improving detection, specificity, and applicability in complex biological environments.

A key example in this area is the use of 2,4-dinitrophenyl [14C]cysteinyl disulfide, a reagent designed for the selective radioactive labeling of exposed thiol groups in proteins. nih.gov A significant advantage of this probe is that the disulfide exchange reaction releases an equimolar amount of colored 2,4-dinitrothiophenolate, which allows the labeling process to be monitored in real-time using spectrophotometry. nih.gov Research has shown that this method's selectivity for cysteine residues is comparable to that of Ellman's reagent and superior to N-ethylmaleimide. nih.gov

Future development in this field is aimed at addressing several key challenges and opportunities:

Enhanced Sensitivity: Efforts are underway to synthesize DNP derivatives with enhanced spectrophotometric or fluorogenic properties, moving beyond simple colorimetric detection to enable more sensitive analyses.

Improved Specificity: Researchers are designing probes that can target specific subsets of cysteine residues, for example, those within a particular protein family or those exhibiting a specific oxidative state.

Overcoming Analytical Hurdles: The derivatization process often requires using an excess of the labeling reagent, which can interfere with subsequent analyses. jst.go.jp To counter this, methods such as solid phase extraction (SPE) are being optimized to efficiently remove unreacted DNPH, with studies demonstrating removal of up to 97.5% of the unreacted reagent while achieving over 100% recovery of the derivatized product. jst.go.jp

Table 1: Features of Next-Generation Dinitrophenyl-Based Probes

FeatureDescriptionExample/ApplicationReference
Real-Time MonitoringThe labeling reaction releases a chromophore, allowing the reaction progress to be followed spectrophotometrically.Release of 2,4-dinitrothiophenolate during labeling of protein thiols with 2,4-dinitrophenyl cysteinyl disulfide. nih.gov
High SelectivityThe probe demonstrates a high preference for specific functional groups, such as protein thiols, over other reactive sites.Selectivity for cysteine residues is comparable to or better than standard reagents like Ellman's reagent. nih.gov
Removable LabelThe introduced label (e.g., [14C]cysteine) can be cleaved from the protein under mild conditions.Removal of the label with dithiothreitol (B142953) allows for further protein characterization. nih.gov
Improved PurificationDevelopment of methods to efficiently separate the derivatized analyte from excess unreacted probe.Use of Solid Phase Extraction (SPE) to remove residual 2,4-dinitrophenylhydrazine (B122626) (DNPH). jst.go.jp

Integration with Omics Technologies for Comprehensive Analysis

The derivatization of biomolecules with tags like the DNP group is becoming increasingly important for enhancing the sensitivity and coverage of high-throughput omics analyses, particularly in proteomics and metabolomics. nih.gov This integration allows for a more comprehensive understanding of cellular processes and disease mechanisms.

In proteomics, a major application is the detection of protein carbonylation, a key biomarker of oxidative stress. Carbonyl groups on proteins, formed from the oxidation of residues like lysine, arginine, and proline, can be derivatized with 2,4-dinitrophenylhydrazine (DNPH). nih.gov The resulting DNP-tagged proteins can then be detected and quantified using methods such as "oxy-blotting," which employs anti-DNP antibodies, or identified using mass spectrometry-based approaches. nih.gov This strategy provides specific information on which proteins have been oxidatively damaged.

The integration with omics can be envisioned in a multi-step workflow:

Labeling: Biological samples (e.g., from healthy vs. diseased tissue) are treated with a DNP-based probe to tag a specific class of molecules, such as cysteine-containing proteins.

Enrichment & Separation: The DNP-tagged molecules are selectively enriched and then separated, often using techniques like high-performance liquid chromatography (HPLC). nih.govhitachi-hightech.com

Identification & Quantification: Mass spectrometry (LC-MS/MS) is used to identify the specific molecules that were tagged and to quantify differences in their abundance between samples. nih.gov

Pathway Analysis: The identified proteins or metabolites are mapped to known biological pathways to elucidate the functional consequences of the observed changes. This approach allows researchers to connect molecular alterations to broader physiological outcomes, similar to how non-targeted metabolomics has been used to identify metabolites involved in specific biological processes. nih.gov

Table 2: Hypothetical Workflow for DNP-Probe Integration in Proteomics

StepObjectiveTechniqueExpected OutcomeReference
1. DerivatizationTo covalently label proteins containing a specific feature (e.g., carbonyl groups, thiols).Incubation of protein lysates with 2,4-dinitrophenylhydrazine (DNPH).Proteins with carbonyl groups are tagged with a DNP moiety. nih.gov
2. Detection/EnrichmentTo detect or isolate the labeled proteins.Western blotting with anti-DNP antibodies (Oxy-blot) or affinity chromatography.A profile of carbonylated proteins or an enriched sample of tagged proteins. nih.gov
3. IdentificationTo determine the identity of the modified proteins.Total digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).A list of specific proteins that were oxidatively modified. nih.gov
4. QuantificationTo measure the extent of modification between different biological conditions.Label-free or label-based quantitative proteomics strategies.Data on the relative abundance of specific protein modifications. nih.gov
5. Bioinformatic AnalysisTo understand the biological significance of the findings.Pathway analysis and network modeling.Identification of cellular pathways affected by oxidative stress. nih.gov

Computational Modeling of Dinitrophenyl-Biomolecule Interactions

Computational chemistry provides powerful tools to investigate the interactions between small molecules like L-Cysteine, N-(2,4-dinitrophenyl)- and their biological targets at an atomic level. These in silico methods complement experimental data by providing detailed insights into binding energetics, reaction mechanisms, and the nature of intermolecular forces that are difficult to observe directly.

Advanced computational methods are being applied to study systems involving cysteine, the parent amino acid of the title compound. These methods include:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the most chemically important part of a system (e.g., the reaction center in an enzyme active site) with high-level quantum mechanics, while the rest of the protein and solvent is modeled using more computationally efficient molecular mechanics. acs.org This allows for the study of reaction mechanisms, such as proton transfer events between Cysteine and Histidine residues in a cysteine protease active site. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to dissect intermolecular interactions into specific donor-acceptor orbital contributions. mdpi.com This method can identify and quantify the strength of hydrogen bonds and salt bridges, revealing that the strongest contacts in cysteine dimers are not always salt bridges but can be specific N···H–O hydrogen bonds. mdpi.com

Free Energy Perturbation (FEP): FEP is a method used to calculate the relative free energy difference between two states, such as the binding affinity of a ligand to a protein. It can be used to determine the relative stability of different protonation states of catalytic residues, which is crucial for determining the most favorable reaction pathway. acs.org

These computational approaches can be directly applied to model the interaction of L-Cysteine, N-(2,4-dinitrophenyl)- with biomolecules. For instance, modeling could predict the binding orientation of the compound in an enzyme's active site, calculate the free energy barrier for the covalent reaction between its dinitrophenyl group and a protein residue, and explain the structural basis for its specificity.

Table 3: Computational Methods for Analyzing Dinitrophenyl-Biomolecule Interactions

Computational MethodPrimary ApplicationType of Information GainedReference
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulating chemical reactions in large biological systems (e.g., enzymes).Reaction energy barriers, transition state structures, and potential energy surfaces for chemical steps. acs.org
Natural Bond Orbital (NBO) AnalysisCharacterizing non-covalent interactions (e.g., hydrogen bonds, salt bridges).Identification of donor-acceptor orbitals, quantification of interaction strength (E(2) stabilization energy). mdpi.com
Free Energy Perturbation (FEP)Calculating relative free energy differences between two states.Relative binding affinities, relative stability of different ionization states (e.g., ion pair vs. neutral). acs.org
Quantum Theory of Atoms in Molecules (QTAIM)Analyzing electron density to define chemical bonds and non-covalent interactions.Identification of bond paths and characterization of intramolecular and intermolecular contacts. mdpi.com

Compound Index

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare N-(2,4-dinitrophenyl)-L-cysteine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, 2,4-dinitrofluorobenzene reacts with free amino groups (e.g., terminal amines in peptides) under alkaline conditions (pH 8–9) at 40–60°C. Optimization involves controlling stoichiometry, temperature, and reaction time. Post-synthesis, hydrolysis under acidic conditions isolates the yellow crystalline derivative .
  • Purification : Recrystallization from acetone or ethanol-water mixtures is recommended to enhance purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing N-(2,4-dinitrophenyl)-L-cysteine?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify aromatic protons (δ 8.5–9.0 ppm for nitro groups) and confirm cysteine backbone integration. For example, the benzamide derivative in shows distinct signals for dinitrophenyl and amino acid moieties .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking interactions, critical for structural validation .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 360–400 nm for nitroaromatic absorption) and mass spectrometry confirm molecular weight and purity .

Advanced Research Questions

Q. How does N-(2,4-dinitrophenyl)-L-cysteine interact with monoamine oxidase (MAO) enzymes, and what computational tools predict its binding affinity?

  • Experimental Design : Competitive inhibition assays (IC₅₀ determination) using recombinant MAO A/B and kynuramine as substrate. For example, ST-2043 (a dinitrophenyl derivative) showed MAO B inhibition with Ki = 6.3 nM .
  • Computational Analysis : Molecular docking (AutoDock Vina) and MD simulations assess surface complementarity to MAO active sites. B3LYP/6-311G+(2d,p) basis sets calculate HOMO-LUMO gaps to predict charge transfer during binding .

Q. What intermolecular forces stabilize the crystal structure of N-(2,4-dinitrophenyl)-L-cysteine derivatives?

  • Key Interactions :

  • Intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs.
  • Intermolecular C–H⋯O and C–H⋯π interactions create extended chains (e.g., R₂²(7) motifs in ).
  • Short contacts (<3.4 Å) between nitro oxygen and aromatic carbons enhance packing efficiency .
    • Impact on Stability : These interactions reduce solubility in polar solvents, favoring crystallization from acetone .

Q. How are N-(2,4-dinitrophenyl) groups utilized in FRET-based protease activity assays?

  • Application : The dinitrophenyl (DNP) group acts as a fluorescence quencher paired with donors like MCA (methoxycoumarin acetic acid). Proteolytic cleavage of a DNP-labeled peptide substrate releases the quencher, increasing donor fluorescence (λₑₓ = 325 nm, λₑₘ = 393 nm) .
  • Experimental Setup : Synthesize DNP-conjugated substrates (e.g., Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-DNP) and monitor real-time fluorescence in buffer (pH 7.4, 37°C) using a plate reader .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Cysteine, N-(2,4-dinitrophenyl)-
Reactant of Route 2
Reactant of Route 2
L-Cysteine, N-(2,4-dinitrophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.